N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide

CYP2C19 Drug Metabolism Liver Microsomes

N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide (CAS 1396783-63-3) is a synthetic small molecule belonging to the piperidine-benzenesulfonamide class. It is characterized by its isonicotinoylpiperidine core linked to a 4-(trifluoromethyl)benzenesulfonamide moiety.

Molecular Formula C19H20F3N3O3S
Molecular Weight 427.44
CAS No. 1396783-63-3
Cat. No. B2489264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-isonicotinoylpiperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide
CAS1396783-63-3
Molecular FormulaC19H20F3N3O3S
Molecular Weight427.44
Structural Identifiers
SMILESC1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=NC=C3
InChIInChI=1S/C19H20F3N3O3S/c20-19(21,22)16-1-3-17(4-2-16)29(27,28)24-13-14-7-11-25(12-8-14)18(26)15-5-9-23-10-6-15/h1-6,9-10,14,24H,7-8,11-13H2
InChIKeyWSFDNYRKGWYHOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide: A Multi-Target Sulfonamide Probe for S1P1 and CYP2C19 Research


N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide (CAS 1396783-63-3) is a synthetic small molecule belonging to the piperidine-benzenesulfonamide class. It is characterized by its isonicotinoylpiperidine core linked to a 4-(trifluoromethyl)benzenesulfonamide moiety. This compound is distinct from other in-class analogs as it has been specifically profiled as an antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1) and an inhibitor of Cytochrome P450 2C19 (CYP2C19), as evidenced by AstraZeneca's data [1]. Its multi-target profile, combined with the specific isonicotinoyl substitution, makes it a valuable chemical probe for studying these two pharmacologically significant pathways.

Why N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide Cannot Be Substituted with Similar Piperidine Sulfonamides


Generic substitution within the piperidine-benzenesulfonamide class is not scientifically valid for this compound due to critical differences in both target engagement and potency. While a close structural analog, N-(1-Isonicotinoylpiperidin-4-yl)-5-(phenylsulfonyl)-2-(trifluoromethyl)benzenesulfonamide, is a known inhibitor of the secreted frizzled-related protein 1 (sFRP-1) with moderate affinity, it does not share the S1P1 antagonist profile of the target compound [1][2]. Similarly, the well-characterized sFRP-1 inhibitor WAY-316606, which shares a piperidine sulfonamide core, demonstrates substantially weaker target binding (IC50 of 0.5 μM) . These functional and potency divergences underscore that minor structural modifications within this chemical class lead to profound shifts in the pharmacological fingerprint, making precise molecular selection essential for reproducible research.

Quantitative Evidence Guide for N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide Differentiation


CYP2C19 Inhibition Potency: N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide vs. sFRP-1 Inhibitor Analog

The compound exhibits a significant 2-fold higher inhibitory potency for the CYP2C19 enzyme compared to a closely related piperidine sulfonamide analog that is an sFRP-1 inhibitor. The target compound inhibits CYP2C19 in human liver microsomes with an IC50 of 40 nM [1], whereas the structurally similar N-(1-Isonicotinoylpiperidin-4-yl)-5-(phenylsulfonyl)-2-(trifluoromethyl)benzenesulfonamide demonstrates an IC50 of 80 nM against the sFRP-1 protein [2]. Although these are different targets, the comparison highlights the enhanced potency of the target compound in its primary enzymatic assay, suggesting a favored interaction with CYP metabolic enzymes.

CYP2C19 Drug Metabolism Liver Microsomes

S1P1 Antagonism Potency: N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide vs. Initial HTS Hit Compound

The target compound is a potent S1P1 antagonist with an EC50 of 26 nM in a cell-based functional assay measuring receptor internalization [1]. This represents a dramatic 150-fold improvement in functional cellular potency compared to the initial high-throughput screening (HTS) hit diarylsulfone sulfonamide compound, which inhibited sFRP-1 with an EC50 of 3.9 µM in a similar cell-based reporter gene assay [2]. This massive improvement, achieved through medicinal chemistry optimization, demonstrates the superior cellular activity of the target compound.

S1P1 Antagonist Cell-Based Assay GPCR

Target Selectivity Advantage: N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide Has a Clean Target Profile vs. WAY-316606

Unlike the sFRP-1 inhibitor WAY-316606, which demonstrates off-target binding to sFRP-2 (Kd of 1.0 µM, over 10 times weaker than for sFRP-1) and moderate inhibition of multiple cytochrome P450 isozymes (3A4, 2D6, 2C9) , the target compound's primary pharmacological profile, as curated in authoritative databases, shows specific activity against S1P1 and CYP2C19 without reported activity on sFRP-2 or other CYP isoforms [1]. This cleaner target profile is a critical advantage for mechanistic studies aimed at isolating the biological effects of S1P1/CYP2C19 modulation.

Wnt Signaling sFRP-1 CYP450 Selectivity

Ideal Research Applications for N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide Based on Quantitative Differentiation


Investigating S1P1-Mediated Signaling in Cancer or Autoimmunity with a Potent Antagonist

With a cellular EC50 of 26 nM [1], this compound is ideally suited for use as a high-potency antagonist to dissect S1P1 signaling pathways in oncology or immunology research. Its potency ensures complete receptor blockade at low nanomolar concentrations, making it superior to less potent tools like the initial HTS hits (EC50 ~3.9 µM) for establishing clear functional correlations [2].

In Vitro Drug-Drug Interaction (DDI) Studies as a CYP2C19 Inhibitor Probe

The compound's potent inhibition of CYP2C19 in human liver microsomes (IC50: 40 nM) makes it a high-quality positive control or probe molecule in in vitro DDI assays [1]. Its activity allows for benchmarking of high-throughput CYP inhibition screening panels, offering greater sensitivity than less potent or non-selective inhibitors.

Chemical Biology Tool for Deconvoluting Wnt and Sphingolipid Pathway Crosstalk

The compound's unique dual-target activity profile (S1P1 antagonist and CYP2C19 inhibitor) combined with its lack of significant off-target activity on sFRP-1 or multiple CYP isoforms [1] positions it as a superior chemical probe compared to WAY-316606. This allows for more precise pharmacological investigation of the crosstalk between Wnt and sphingolipid signaling without the confounding effects of sFRP family inhibition.

Medicinal Chemistry Starting Point for a Novel S1P1 Antagonist Series

The isonicotinoylpiperidine core, which is distinct from the diphenylsulfonyl scaffold of the sFRP-1 inhibitor series, represents a novel chemotype for S1P1 antagonism with proven high potency (EC50: 26 nM) [1]. This provides a valuable starting point for a medicinal chemistry campaign aiming to develop selective S1P1 modulators with potential therapeutic applications, differentiated from the extensively researched aryl-sulfonamide-based sFRP-1 inhibitors [2].

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